molecular formula H6N2O3S B165793 Ammonium sulfamate CAS No. 7773-06-0

Ammonium sulfamate

Cat. No.: B165793
CAS No.: 7773-06-0
M. Wt: 114.13 g/mol
InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ammonium sulfamate, also known as ammonium sulphamate, is an inorganic compound primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles .

Mode of Action

This compound acts as a non-selective, systemic herbicide. It is absorbed by the leaves, stems, and freshly cut surfaces of plants, followed by translocation throughout the plant

Biochemical Pathways

In this process, ammonium serves as an electron donor and is oxidized by the electron acceptor sulfate . .

Pharmacokinetics

This compound is highly soluble in water , which facilitates its absorption and distribution in the target organisms. It is non-volatile , suggesting that it remains in the environment where it is applied rather than evaporating into the atmosphere. , indicating that it is likely metabolized or broken down relatively quickly.

Result of Action

The primary result of this compound’s action is the death of the targeted plants. By interfering with the plants’ normal biochemical processes, it inhibits their growth and eventually leads to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its solubility in water allows it to be easily applied and absorbed in moist environments . , suggesting that it may be less effective in environments with high soil turnover.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium sulfamate can be synthesized by neutralizing sulfamic acid with ammonia. The reaction is straightforward and involves mixing sulfamic acid with an aqueous ammonia solution under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ammonia gas with sulfamic acid. The process is carried out in a reactor where ammonia gas is bubbled through a solution of sulfamic acid, resulting in the formation of this compound. The reaction is exothermic and requires careful temperature control to ensure the stability of the product .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual role as both a herbicide and a flame retardant. Its ability to control tough woody weeds and its effectiveness in industrial applications make it a versatile compound .

Properties

CAS No.

7773-06-0

Molecular Formula

H6N2O3S

Molecular Weight

114.13 g/mol

IUPAC Name

azane;sulfamic acid

InChI

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3

InChI Key

GEHMBYLTCISYNY-UHFFFAOYSA-N

Isomeric SMILES

[NH4+].NS(=O)(=O)[O-]

SMILES

[NH4+].NS(=O)(=O)[O-]

Canonical SMILES

N.NS(=O)(=O)O

boiling_point

Decomposes above 392.0° F (USCG, 1999)
160 °C
320°F (decomposes)
320°F (Decomposes)

Color/Form

Hygroscopic crystals (large plates)
Colorless to white crystalline solid
Deliquescent crystals

density

greater than 1 at 68 °F (USCG, 1999)
Sp. Gr. = 1.77
Relative density (water = 1): 1.8
1.77

melting_point

268 °F (USCG, 1999)
131 °C
268°F

7773-06-0
13765-36-1

physical_description

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses.
DryPowder;  Liquid
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER.
Colorless to white crystalline, odorless solid.
Colorless to white crystalline, odorless solid. [herbicide]

Pictograms

Irritant; Environmental Hazard

Related CAS

5329-14-6 (Parent)

shelf_life

Hydrolysed at higher temperatures and in acidic conditions.
Stable in air, dil acid and dil alkali.
Aqueous sulfamic acid solutions are quite stable at room temperature.
Highly stable up to its melting point.
Elevated temperatures cause highly exothermic reaction with water;  steam may cause container to burst.

solubility

200 % (NIOSH, 2016)
Extremely sol in liquid NH3;  slightly sol in ethanol;  moderately sol in glycerol, glycol, formamide.
Sol in water and ammonia solution
Sol in water = 103 g/100 g @ 25 °C
Solubility in water: very good
200%

Synonyms

amidosulfonic acid
aminosulfonic acid
Ammate
ammonium sulfamate
sulfamate
sulfamic acid
sulfamic acid, indium (+3) salt
sulfamic acid, magnesium salt (2:1)
sulfamic acid, monoammonium salt
sulfamic acid, monopotassium salt
sulfamic acid, nickel (+2) salt (2:1)
sulfamic acid, tin (+2) salt
sulfamic acid, zinc (2:1) salt

vapor_pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mm Hg (approx)
Vapor pressure at 20 °C: negligible
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Liquid or gaseous sulfur trioxide is introduced while stirring into a melt consisting of the reaction products obtained in the reaction of sulfur trioxide and ammonia while maintaining a constant ammonia pressure above the melt. The sulfur trioxide reacts with the ammonia dissolved in the melt to yield ammonium sulfamate and ammonium imidodisulfonate and with the melt itself to yield ammoniumhydrogenoimidodisulfonate which latter undergoes a further reaction in the melt or at the interface between the melt and the gas with ammonia to yield ammonium sulfamate and ammonium imidodisulfonate. Moreover unreacted sulfur trioxide may react with ammonia at the interface between the gas and the melt or in the gaseous zone itself. The ammonia pressure in the gaseous phase above the melt can be kept constant by adding ammonia required for the reaction with the sulfur trioxide and thus a loss of reaction products in liquid or solid form can be prevented.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium sulfamate
Name
ammonium imidodisulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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